1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a bromopropyl chain, difluoromethoxy (-O-CF₂H), and trifluoromethylthio (-S-CF₃) substituents. The trifluoromethylthio group is particularly notable for its strong electron-withdrawing effects and resistance to enzymatic degradation, while the difluoromethoxy group balances polarity and steric demands . Bromine in the 3-bromopropyl chain may facilitate further derivatization (e.g., nucleophilic substitution), making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C11H10BrF5OS |
|---|---|
Molecular Weight |
365.16 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-6-2-3-7-8(18-10(13)14)4-1-5-9(7)19-11(15,16)17/h1,4-5,10H,2-3,6H2 |
InChI Key |
DDYLGGWHHMNSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CCCBr)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of bromine to the benzene ring.
Methoxylation: Addition of difluoromethoxy groups.
Thioether Formation: Incorporation of trifluoromethylthio groups.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcome. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with (3-Bromopropyl)-benzene (CAS 637-59-2)
The simpler analog (3-bromopropyl)-benzene lacks the fluorinated substituents present in the target compound. Key differences include:
- Lipophilicity: The addition of difluoromethoxy and trifluoromethylthio groups increases logP (octanol-water partition coefficient) significantly, enhancing membrane permeability .
- Metabolic Stability: Fluorinated groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .
| Property | 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene | (3-Bromopropyl)-benzene |
|---|---|---|
| logP (estimated) | ~4.2 (highly lipophilic) | ~2.8 (moderate) |
| Metabolic Stability | High (fluorine shields from oxidation) | Moderate |
| Synthetic Utility | Functional groups enable diverse modifications | Limited to alkylation |
Comparison with Dichloromethyl-Substituted Analogs (e.g., Benzene, (dichloromethyl)-; CAS 98-87-3)
While dichloromethylbenzene shares halogenation, differences in halogen type (Cl vs. Br/CF₃) and substitution patterns lead to distinct behaviors:
- Electron Effects : Dichloromethyl (-CHCl₂) is less electron-withdrawing than trifluoromethylthio (-S-CF₃), resulting in a more electron-rich aromatic ring.
- Toxicity Profile : Fluorinated groups generally reduce toxicity compared to chlorinated compounds, as C-F bonds are less prone to forming reactive metabolites .
Comparison with Fluorinated Benzene Derivatives
Fluorine’s unique effects, as highlighted in , differentiate this compound from non-fluorinated analogs:
- Bioavailability: Difluoromethoxy (-O-CF₂H) improves oral bioavailability compared to methoxy (-OCH₃) by reducing hydrogen-bond donor capacity and enhancing passive diffusion .
- Conformational Effects : The trifluoromethylthio group’s stereoelectronic properties may enforce specific conformations, optimizing target binding (e.g., in enzyme active sites) .
Research Findings and Implications
- Pharmacological Potential: Fluorinated substituents in this compound align with trends in drug design, where fluorine enhances target affinity and pharmacokinetics (e.g., antiviral or anticancer applications) .
- Synthetic Challenges : The simultaneous presence of bromine, difluoromethoxy, and trifluoromethylthio groups demands precise regioselective synthesis to avoid side reactions.
- Environmental Impact : Bromine and fluorine may raise concerns about persistence; however, the trifluoromethylthio group’s stability could reduce bioaccumulation risks compared to polyhalogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
